molecular formula C8H9NO3 B2900033 (R)-1-(3-nitrophenyl)ethanol CAS No. 76116-24-0

(R)-1-(3-nitrophenyl)ethanol

Cat. No.: B2900033
CAS No.: 76116-24-0
M. Wt: 167.164
InChI Key: FRPQAVXDUWMFCK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a hydroxyl group (-OH) attached to the ethyl chain. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1-(3-Nitrophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 3-nitroacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of ®-1-(3-Nitrophenyl)ethanol may involve catalytic hydrogenation of 3-nitroacetophenone using a palladium or platinum catalyst. This method is efficient and allows for large-scale production of the compound.

Types of Reactions:

    Reduction: ®-1-(3-Nitrophenyl)ethanol can undergo reduction reactions to convert the nitro group to an amine group (-NH2). Common reducing agents include tin (Sn) and hydrochloric acid (HCl).

    Oxidation: The hydroxyl group in ®-1-(3-Nitrophenyl)ethanol can be oxidized to form a ketone or aldehyde. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid, sodium borohydride, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed:

    Reduction: 1-(3-Aminophenyl)ethanol.

    Oxidation: 3-Nitroacetophenone.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

®-1-(3-Nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the reducing agent. In biological systems, the compound may interact with enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)ethanol: Similar structure but with the nitro group in the para position.

    1-(2-Nitrophenyl)ethanol: Similar structure but with the nitro group in the ortho position.

    3-Nitrobenzyl alcohol: Similar structure but with a methylene group instead of an ethyl chain.

Uniqueness: ®-1-(3-Nitrophenyl)ethanol is unique due to its chiral nature and the specific positioning of the nitro group on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

(1R)-1-(3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAVXDUWMFCK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

40 g of 3-nitrophenylacetic acid was added to a solution of 26 ml of 10M borane-methyl sulfide in 200 ml of THF, and the mixture was stirred at 25° C. for 3 hr. The solution was then acidified with HCl in methanol, followed by evaporation of the solvent. The product 3-nitrophenylethanol (IV, A=H) was partitioned between diethyl ether (Et2O) and aqueous sodium carbonate, and the Et2O layer dried over sodium sulfate. Evaporation of the Et2O afforded 34.8 g of 3-nitrophenylethanol (IV, A=H) as an oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

26.4 g (160 mmol) of 1-(3-nitrophenyl)ethanone are suspended in 270 ml of methanol, and 6.1 g (160 mmol) of sodium borohydride are added in portions with ice cooling. The reaction mixture is subsequently stirred for a further 3 h without cooling, diluted with 300 ml of dichloromethane and washed with 3×200 ml of water. The organic phase is dried over sodium sulfate and evaporated to dryness.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.